N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
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Overview
Description
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a methoxypyridazinyl and methylphenyl substituent, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., chlorine or bromine) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- 2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
Uniqueness
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs. The presence of the methoxypyridazinyl group enhances its binding affinity and specificity towards certain molecular targets.
Properties
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-15(16-10-11-18(24-2)22-21-16)12-17(13)20-19(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCFYKYKJPVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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